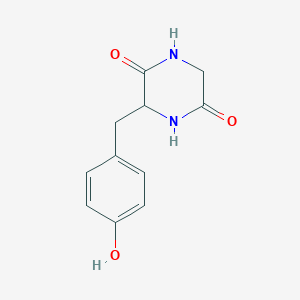

Cyclo(Gly-Tyr)

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-8-3-1-7(2-4-8)5-9-11(16)12-6-10(15)13-9/h1-4,9,14H,5-6H2,(H,12,16)(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLSAVHDWSYPEP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Structure of Cyclo(Gly-Tyr): A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Structural Elucidation, and Biological Significance of a Fundamental Cyclic Dipeptide

Cyclo(Gly-Tyr), a cyclic dipeptide with the systematic IUPAC name (3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, represents a fundamental structural motif found in a variety of natural and synthetic compounds. Composed of glycine (B1666218) and L-tyrosine residues linked by two peptide bonds to form a six-membered diketopiperazine ring, this molecule serves as a valuable scaffold in medicinal chemistry and a subject of interest in chemical biology. This technical guide provides a comprehensive overview of its basic structure, physicochemical properties, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

The core structural and physicochemical properties of Cyclo(Gly-Tyr) are summarized in the table below. This quantitative data is essential for its identification, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| CAS Number | 5845-66-9 | [1] |

| IUPAC Name | (3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | N/A |

| Appearance | White to off-white solid | [1] |

Structural Elucidation: A Methodological Overview

The definitive three-dimensional structure of Cyclo(Gly-Tyr) and its conformational dynamics in solution are determined through a combination of spectroscopic and crystallographic techniques. The following sections detail the typical experimental protocols employed for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the solution-state structure and conformation of cyclic peptides like Cyclo(Gly-Tyr).

Experimental Protocol for ¹H and ¹³C NMR Analysis

A general protocol for the NMR analysis of a cyclic dipeptide is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity Cyclo(Gly-Tyr).

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective in solubilizing a wide range of peptides and provides a good spectral window.

-

For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

-

¹H NMR Data Acquisition:

-

The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

A standard single-pulse experiment is performed to acquire the proton spectrum.

-

Key parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to ensure full relaxation of all protons for accurate integration. Typically, 8-16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Data Acquisition:

-

A standard proton-decoupled ¹³C experiment is conducted.

-

A wider spectral width of 200-220 ppm is used.

-

Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The raw data (Free Induction Decay - FID) is subjected to Fourier transformation.

-

The resulting spectra are phase-corrected and baseline-corrected.

-

Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

-

Analysis of chemical shifts, coupling constants (J-coupling), and through-space correlations from 2D NMR experiments (like COSY, HSQC, HMBC, and NOESY) allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's conformation.

-

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and determining the fragmentation pattern of Cyclo(Gly-Tyr), which can aid in its identification.

Experimental Protocol for Mass Spectrometric Analysis

A general workflow for the analysis of a cyclic dipeptide using mass spectrometry is as follows:

Figure 1. General experimental workflow for the mass spectrometric analysis of Cyclo(Gly-Tyr).

Expected Fragmentation: The fragmentation of cyclic peptides in tandem mass spectrometry is more complex than that of linear peptides, as it requires the cleavage of two peptide bonds to generate linear fragment ions. The fragmentation of Cyclo(Gly-Tyr) is expected to proceed through the opening of the diketopiperazine ring, followed by losses of small neutral molecules and the generation of characteristic immonium ions.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of cyclo-(glycyl-L-tyrosyl) has been determined, providing a precise model of its three-dimensional arrangement in the solid state.[2]

General Protocol for Single-Crystal X-ray Diffraction

The process of determining a crystal structure involves several key steps:

-

Crystallization: The first and often most challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion techniques.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined using computational methods, which allows for the calculation of an electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.

While the full crystallographic data for Cyclo(Gly-Tyr) is not widely available in public databases, the established structure confirms the cyclic nature and the relative stereochemistry of the molecule.

Biological Context and Signaling Pathways

Cyclic dipeptides are known to possess a wide range of biological activities, including roles in cell-to-cell communication (quorum sensing) and potential as therapeutic agents. While the specific biological roles of Cyclo(Gly-Tyr) are not extensively characterized, related compounds have been shown to exhibit interesting activities.

Putative Role in Anticancer Activity and PI3K/Akt/mTOR Signaling

Several cyclic dipeptides have demonstrated anticancer properties. For instance, cyclo(Tyr-Cys) and cyclo(Phe-Pro) have shown inhibitory effects on the growth of various cancer cell lines.[2] The mechanisms underlying these effects are often linked to the induction of apoptosis. One of the key signaling pathways that regulates cell survival, proliferation, and apoptosis is the PI3K/Akt/mTOR pathway. It is plausible that cyclic dipeptides like Cyclo(Gly-Tyr) could modulate this pathway, although direct evidence is currently lacking.

Figure 2. A simplified diagram of the PI3K/Akt/mTOR signaling pathway with a putative modulatory role for Cyclo(Gly-Tyr).

Potential Involvement in Quorum Sensing Inhibition

Quorum sensing (QS) is a system of cell-to-cell communication used by bacteria to coordinate gene expression based on population density. Many cyclic dipeptides have been identified as QS signaling molecules or inhibitors. For example, certain proline-containing cyclic dipeptides are known to interfere with the Las and Rhl QS systems in Pseudomonas aeruginosa. These systems regulate the expression of virulence factors and biofilm formation. It is conceivable that Cyclo(Gly-Tyr) could also play a role in modulating bacterial QS, although specific studies are needed to confirm this.

Figure 3. A simplified diagram of the Las/Rhl quorum sensing systems in P. aeruginosa with a potential inhibitory role for Cyclo(Gly-Tyr).

Conclusion

Cyclo(Gly-Tyr) is a structurally simple yet significant cyclic dipeptide. Its rigidified backbone and the presence of a functional tyrosine side chain make it an attractive molecule for further investigation in drug discovery and chemical biology. The experimental protocols outlined in this guide provide a framework for its synthesis, purification, and detailed structural characterization. While its specific biological functions are still under exploration, the known activities of related compounds suggest promising avenues for future research, particularly in the areas of anticancer and antimicrobial agent development. A deeper understanding of its interactions with biological systems will undoubtedly unlock its full potential.

References

Natural Sources of Cyclo(Gly-Tyr): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of the cyclic dipeptide Cyclo(Gly-Tyr). Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a diverse class of natural products exhibiting a wide range of biological activities. Cyclo(Gly-Tyr) has garnered interest for its potential pharmacological applications. This document provides a comprehensive overview of its known and potential natural sources, detailed experimental protocols for its isolation and analysis, and insights into its potential biological signaling pathways.

Natural Sources of Cyclo(Gly-Tyr)

Cyclo(Gly-Tyr) and other closely related cyclodipeptides are predominantly found as secondary metabolites in a variety of organisms, particularly microorganisms. While specific quantitative data for Cyclo(Gly-Tyr) remains limited in publicly available literature, the presence of similar compounds in various sources provides a strong indication of where it can be found.

Table 1: Quantitative Data for Cyclo(Gly-Tyr) and Related Cyclodipeptides from Natural Sources

| Cyclic Dipeptide | Natural Source | Method of Quantification | Concentration / Yield | Reference |

| Cyclo(L-Pro-L-Tyr) | Streptomyces sp. strain 22-4 (Culture Broth) | HPLC | MIC against X. axonopodis pv. citri: 31.25 µg/mL | [1][2] |

| Cyclo(D-Pro-L-Tyr) | Streptomyces sp. strain 22-4 (Culture Broth) | HPLC | MIC against X. axonopodis pv. citri: 31.25 µg/mL | [1][2] |

| Cyclo(Tyr-Pro) | Streptomyces sp. A11 (Culture Broth) | HPLC | 6.78 mg/L (optimized culture) | [3] |

| Cyclo(L-Tyr-L-Pro) | Penicillium chrysogenum DXY-1 (Marine Fungus) | Not specified | Inhibited biofilm formation by 48% at 0.5 mg/mL | [4] |

| Various Diketopiperazines | Fermented Dairy Products (e.g., Cheese) | LC-MS | Levels increase with fermentation and acidification | [5][6][7][8][9] |

Microbial Sources:

-

Bacteria: Species of Streptomyces, Bacillus, and Pseudomonas are known producers of a variety of cyclodipeptides. For instance, Streptomyces sp. strain 22-4 has been shown to produce both Cyclo(L-Pro-L-Tyr) and Cyclo(D-Pro-L-Tyr)[1][2]. The optimization of culture conditions for Streptomyces sp. A11 led to a production yield of 6.78 mg/L of Cyclo(Tyr-Pro)[3]. Bacillus subtilis is another bacterium known for producing a wide array of peptides, and its fermentation processes can be optimized for high-yield production[10][11][12][13].

-

Fungi: Marine-derived fungi, such as Penicillium chrysogenum, have been identified as sources of bioactive cyclodipeptides that exhibit activities like quorum sensing inhibition[4].

Marine Organisms:

Marine sponges and their associated microorganisms are a rich source of novel natural products, including a diverse range of cyclic peptides[1][6][14][15][16][17][18][19]. While specific isolation of Cyclo(Gly-Tyr) from sponges is not widely documented, the chemical diversity within these organisms suggests they are a promising source for exploration.

Food Products:

Cyclodipeptides are commonly found in fermented foods and beverages. They are formed either through microbial activity or as a result of thermal processing of proteins and amino acids. Fermented dairy products like cheese and yogurt, as well as sourdough bread, have been shown to contain various diketopiperazines[5][6][7][8][9]. The concentration of these compounds often increases with the duration of fermentation and the degree of acidification[7].

Biosynthesis of Cyclo(Gly-Tyr)

Cyclo(Gly-Tyr) is synthesized non-ribosomally by specialized enzyme complexes. Two primary pathways are known for the biosynthesis of cyclodipeptides:

-

Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes that assemble peptides from amino acid monomers without the use of ribosomes and mRNA templates. An NRPS module is responsible for the activation and incorporation of a single amino acid. The final step in the synthesis of many non-ribosomal peptides is a cyclization reaction catalyzed by a thioesterase (TE) domain, which releases the cyclic product from the enzyme complex[8].

-

Cyclodipeptide Synthases (CDPSs): This is a more recently discovered family of enzymes that synthesize cyclodipeptides directly from two aminoacyl-tRNAs.

The biosynthesis of Cyclo(Gly-Tyr) would involve the enzymatic condensation of glycine (B1666218) and tyrosine, followed by an intramolecular cyclization. The specific genes and enzymes responsible for Cyclo(Gly-Tyr) biosynthesis are likely located within a biosynthetic gene cluster in the producing organism[8][20][21][22][23].

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and characterization of Cyclo(Gly-Tyr) from natural sources. These protocols are based on established methods for similar cyclodipeptides and should be optimized for the specific matrix being investigated.

Extraction from Microbial Culture

This protocol describes a general procedure for extracting cyclodipeptides from a bacterial or fungal fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Harvesting: Centrifuge the fermentation broth (e.g., 1 L) at 8,000 rpm for 15 minutes to separate the supernatant from the microbial cells.

-

Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Solid-Phase Extraction (SPE) for Sample Clean-up

Solid-phase extraction is a crucial step for removing interfering compounds and concentrating the analyte of interest from the crude extract.

Materials:

-

Crude extract

-

Deionized water

-

C18 SPE cartridge

-

Vacuum manifold

Procedure:

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with deionized water. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 5% aqueous methanol to remove polar impurities.

-

Elution: Elute the cyclodipeptides with 5 mL of 80% aqueous methanol.

-

Drying: Evaporate the solvent from the eluate to obtain a purified extract.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the final purification of Cyclo(Gly-Tyr) from the cleaned-up extract.

Instrumentation and Conditions:

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% B over 40 minutes.

-

Flow Rate: 2.0 mL/min.

-

Detection: 220 nm and 280 nm.

Procedure:

-

Sample Preparation: Dissolve the SPE-purified extract in a small volume of the initial mobile phase composition.

-

Injection: Inject the sample onto the equilibrated HPLC column.

-

Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to Cyclo(Gly-Tyr).

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Cyclo(Gly-Tyr).

Quantification by LC-MS/MS (Multiple Reaction Monitoring)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for the quantification of Cyclo(Gly-Tyr) in complex matrices.

Instrumentation and Conditions:

-

LC-MS/MS System: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Column: C18 analytical column (e.g., 150 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient for the separation of the analyte from matrix components.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

MRM Transitions for Cyclo(Gly-Tyr) (m/z 221.09):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 221.1 | 164.1 | 15 |

| 221.1 | 107.1 | 25 |

| 221.1 | 77.1 | 30 |

Procedure:

-

Standard Curve: Prepare a series of standard solutions of purified Cyclo(Gly-Tyr) of known concentrations.

-

Sample Preparation: Extract and clean up the sample as described in sections 3.1 and 3.2.

-

LC-MS/MS Analysis: Inject the standards and samples onto the LC-MS/MS system and acquire data in MRM mode.

-

Quantification: Construct a calibration curve from the standard solutions and determine the concentration of Cyclo(Gly-Tyr) in the samples.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for the structural elucidation of organic molecules.

Table 2: 1H and 13C NMR Chemical Shifts of Cyclo(Gly-Tyr) in Methanol-d4

| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Gly-α-CH2 | 3.23 - 3.31 (m) | 36.11 |

| Tyr-α-CH | 4.0 (assumed) | 55.0 (assumed) |

| Tyr-β-CH2 | 2.9, 3.1 (assumed) | 38.0 (assumed) |

| Tyr-Aromatic CH | 7.54 (dd), 8.17 (d) | 124.51, 132.11 |

| Tyr-Aromatic C-OH | - | 158.0 (assumed) |

| Tyr-Aromatic C | - | 128.0 (assumed) |

| Gly-C=O | - | 168.0 (assumed) |

| Tyr-C=O | - | 167.0 (assumed) |

Note: Some chemical shifts are assumed based on typical values for similar structures as complete literature data is not available. Experimental verification is required.

Biological Signaling Pathways

Cyclodipeptides are known to modulate various biological processes. The following diagrams illustrate potential signaling pathways that may be affected by Cyclo(Gly-Tyr), based on the activities of structurally related compounds.

Caption: Potential mechanism of quorum sensing inhibition by Cyclo(Gly-Tyr).

Many cyclodipeptides are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation[3][6][7][10][24][25][26][27][28]. For example, in Pseudomonas aeruginosa, the LasR receptor is a key regulator of QS. Cyclo(Gly-Tyr) may act as a competitive inhibitor of the LasR receptor, preventing the binding of the natural autoinducer and thereby downregulating the expression of virulence genes and inhibiting biofilm formation[10][24].

Caption: Plausible modulation of the PI3K/AKT signaling pathway by Cyclo(Gly-Tyr).

The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and differentiation, particularly in neuronal cells[14][27][29][30][31][32][33][34][35][36]. Some natural products have been shown to exert neuroprotective effects through the modulation of this pathway. While direct evidence for Cyclo(Gly-Tyr) is pending, it is plausible that it could interact with cell surface receptors, leading to the activation of PI3K. This would in turn lead to the phosphorylation and activation of AKT, which then phosphorylates a range of downstream targets to promote cell survival and neuroprotection. Further research is required to validate this proposed mechanism.

References

- 1. Application of HPLC-NMR for the rapid chemical profiling of a Southern Australian sponge, Dactylospongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nonribosomal Peptide Synthetase Biosynthetic Clusters of ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A procedure for high-yield spore production by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The fermented product of high-yield surfactin strain Bacillus subtilis LYS1 improves the growth performance and intestinal villi morphology in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The fermented product of high-yield surfactin strain Bacillus subtilis LYS1 improves the growth performance and intestinal villi morphology in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tjyybjb.ac.cn [tjyybjb.ac.cn]

- 15. Purification, HR-LC-ESI-MS-MS Identification, and Peptide Prediction of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from Chanos chanos - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Validation and evaluation of an HPLC methodology for the quantification of the potent antimitotic compound (+)-discodermolide in the Caribbean marine sponge Discodermia dissoluta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chemical Investigation of the Mediterranean Sponge Crambe crambe by UHPLC-HRMS/MS via Manual and Computational Dereplication Approaches [mdpi.com]

- 20. Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biosynthetic Cyclization Catalysts for the Assembly of Peptide and Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification of novel candidates for inhibition of LasR, a quorum-sensing receptor of multidrug resistant Pseudomonas aeruginosa, through a specialized multi-level in silico approach - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 25. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 27. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. DOT Language | Graphviz [graphviz.org]

- 30. Lithium chloride and staurosporine potentiate the accumulation of phosphorylated glycogen synthase kinase 3β/Tyr216, resulting in glycogen synthase kinase 3β activation in SH-SY5Y human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Schizandrol A protects against Aβ1-42-induced autophagy via activation of PI3K/AKT/mTOR pathway in SH-SY5Y cells and primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Metabolic Comparison and Molecular Networking of Antimicrobials in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. benchchem.com [benchchem.com]

- 36. researchgate.net [researchgate.net]

Cyclo(Gly-Tyr): A Technical Guide for Researchers

CAS Number: 5845-66-9

This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and potential biological activities of the cyclic dipeptide, Cyclo(Gly-Tyr). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Properties

Cyclo(Gly-Tyr), with the systematic IUPAC name (3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, is a cyclic dipeptide formed from the amino acids glycine (B1666218) and tyrosine.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5845-66-9 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | |

| Molecular Weight | 220.23 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not explicitly available in the searched literature. | |

| Solubility | DMSO: 31.25 mg/mL (141.90 mM) | [2] |

| InChI Key | QHLSAVHDWSYPEP-VIFPVBQESA-N | [1] |

Experimental Protocols

Synthesis of Cyclo(Gly-Tyr)

A representative method for the synthesis of Cyclo(Gly-Tyr) can be adapted from general solid-phase peptide synthesis (SPPS) and solution-phase cyclization techniques.[3][4][5]

1. Solid-Phase Synthesis of the Linear Dipeptide (Gly-Tyr):

-

Resin Preparation: Start with a 2-chlorotrityl chloride resin pre-loaded with Fmoc-Tyr(tBu)-OH.[3] The loading of the resin can be determined by UV quantification of the Fmoc-piperidine adduct.[5]

-

Fmoc Deprotection: Swell the resin in N,N-dimethylformamide (DMF). Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the tyrosine residue. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: In a separate vessel, activate Fmoc-Gly-OH using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated glycine solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine using 20% piperidine in DMF.

2. Cleavage of the Linear Dipeptide from the Resin:

-

Wash the resin with dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v) to cleave the peptide from the resin and remove the side-chain protecting group (tBu) from tyrosine.[4]

-

Collect the filtrate and precipitate the linear peptide by adding cold diethyl ether.

-

Isolate the crude linear Gly-Tyr peptide by centrifugation and decantation.

3. Solution-Phase Cyclization:

-

Dissolve the crude linear peptide in a large volume of a suitable solvent, such as DMF or a mixture of DCM and DMF, to achieve high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

-

Add a cyclization reagent, for example, a carbodiimide (B86325) like DCC (N,N'-dicyclohexylcarbodiimide) with an additive like HOBt (1-hydroxybenzotriazole), or a phosphonium-based reagent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

-

Adjust the pH of the solution to slightly basic (around 8-9) using a non-nucleophilic base like DIPEA.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by techniques like thin-layer chromatography (TLC) or analytical HPLC.

Purification of Cyclo(Gly-Tyr)

The crude Cyclo(Gly-Tyr) can be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9][10]

-

Column: A C18 stationary phase is commonly used for peptide purification.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing an ion-pairing agent like 0.1% TFA, is typically employed.

-

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition.

-

Inject the sample onto the preparative RP-HPLC column.

-

Elute the components using a linear gradient of increasing acetonitrile concentration.

-

Monitor the eluent at a suitable wavelength (e.g., 220 nm or 280 nm due to the tyrosine chromophore).

-

Collect fractions corresponding to the major peak of Cyclo(Gly-Tyr).

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the pure fractions and remove the solvents by lyophilization to obtain the final product as a white, fluffy powder.

-

Biological Activity and Signaling Pathways

While specific studies detailing the signaling pathways directly modulated by Cyclo(Gly-Tyr) are limited in the provided search results, related tyrosine-containing cyclic dipeptides have been shown to exhibit interesting biological activities, most notably the inhibition of bacterial quorum sensing.[2][11][12][13][14]

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density.[2][13] This process is crucial for biofilm formation and the production of virulence factors in many pathogenic bacteria.[2][14] Cyclic dipeptides, including those containing tyrosine, have been identified as potential quorum sensing inhibitors (QSIs).[11][12][14] They are thought to act by competitively binding to the receptor proteins of the QS system, thereby blocking the binding of the natural autoinducer molecules.[11] This interference disrupts the QS signaling cascade and can lead to a reduction in biofilm formation and virulence factor production.[11][12][14]

Caption: General mechanism of quorum sensing inhibition by competitive binding of a cyclic dipeptide.

It is important to note that while this diagram illustrates a general mechanism, the precise molecular interactions of Cyclo(Gly-Tyr) with specific bacterial QS systems would require further experimental validation.

Conclusion

Cyclo(Gly-Tyr) is a readily accessible cyclic dipeptide with potential for further investigation, particularly in the area of anti-infective research due to the known quorum sensing inhibitory activities of related compounds. The synthetic and purification protocols outlined in this guide provide a foundation for researchers to produce this compound for further biological evaluation. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by Cyclo(Gly-Tyr) to fully understand its therapeutic potential.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Linear and Cyclic Disulfide Heptapeptides of Longicalycinin A and Evaluation of Toxicity on Cancerous Cells HepG2 and HT-29 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tarosdiscovery.com [tarosdiscovery.com]

- 8. pharmtech.com [pharmtech.com]

- 9. lcms.cz [lcms.cz]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties of Cyclo(Gly-Tyr)

This document provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological activities of the cyclic dipeptide, Cyclo(Gly-Tyr). This guide is intended to serve as a technical resource for professionals engaged in peptide research, drug discovery, and development.

Core Physicochemical Properties

Cyclo(Gly-Tyr), with the CAS Number 5845-66-9, is a cyclic dipeptide (CDP) formed from the condensation of glycine (B1666218) and L-tyrosine residues.[1][2][3][4] CDPs, also known as 2,5-diketopiperazines (DKPs), are noted for their enhanced stability and conformational rigidity compared to their linear counterparts, making them attractive scaffolds in medicinal chemistry.[5][6]

Quantitative Data Summary

The fundamental physicochemical properties of Cyclo(Gly-Tyr) are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5845-66-9 | [2][3][4] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [2][4] |

| Molecular Weight | 220.22 g/mol | [2][4] |

| Appearance | White to off-white solid powder | [4] |

| Melting Point | 240°C | [1][3][7] |

| Boiling Point | 623.1 ± 45.0 °C (Predicted) | [3] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 9.90 ± 0.15 (Predicted) | [7] |

Solubility Profile

Cyclo(Gly-Tyr) exhibits solubility in a range of organic solvents. Detailed solubility information is critical for preparing stock solutions for biological assays and analytical procedures.

| Solvent | Concentration | Notes | Source(s) |

| DMSO | 31.25 mg/mL (141.90 mM) | May require sonication for complete dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. | [2] |

| Chloroform | Soluble | - | MedChemExpress |

| Dichloromethane | Soluble | - | MedChemExpress |

| Ethyl Acetate | Soluble | - | MedChemExpress |

| Acetone | Soluble | - | MedChemExpress |

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Solid Form : Store at 4°C, protected from light.[2]

-

In Solvent : For long-term storage, aliquot and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][4] It is crucial to protect solutions from light and avoid repeated freeze-thaw cycles.[2] The cyclic structure confers significant resistance to enzymatic degradation by proteases compared to linear dipeptides.[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of Cyclo(Gly-Tyr).

Synthesis: Solid-Phase Peptide Synthesis (SPPS) and Cyclization

The synthesis of Cyclo(Gly-Tyr) is typically achieved through a multi-step process involving the assembly of the linear peptide on a solid support, followed by cleavage from the resin and solution-phase cyclization.

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Gly-OH

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Cyclization agent: BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

Protocol:

-

Resin Preparation: Swell Fmoc-Tyr(tBu)-Wang resin in DMF in a fritted syringe reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the tyrosine residue. Wash thoroughly with DMF.

-

Glycine Coupling: Pre-activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours to form the dipeptide H-Gly-Tyr(tBu)-resin. Wash thoroughly with DMF.

-

Final Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the N-terminal glycine.

-

Cleavage and Deprotection: Treat the dry peptide-resin with the cleavage cocktail (TFA/TIS/Water) to cleave the linear peptide from the resin and remove the tBu side-chain protecting group from tyrosine.

-

Precipitation: Precipitate the crude linear peptide (H-Gly-Tyr-OH) in cold diethyl ether and collect by centrifugation.

-

Head-to-Tail Cyclization: Dissolve the linear peptide in a large volume of DMF at a low concentration (e.g., 0.1-1 mM) to favor intramolecular cyclization over polymerization. Add a cyclization agent (e.g., BOP-Cl or PyAOP) and a base (e.g., DIPEA or N-methylmorpholine) and stir at room temperature for several hours until the reaction is complete, as monitored by HPLC.[8]

-

Work-up: Remove the solvent under reduced pressure. The resulting crude Cyclo(Gly-Tyr) is then ready for purification.

Synthesis workflow for Cyclo(Gly-Tyr) via SPPS and cyclization.

Purification Protocol

Purification of the crude product is essential to remove unreacted linear peptide, polymers, and reagent byproducts.

Method: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [9]

-

Column: C18 stationary phase (e.g., Waters Symmetry C18).

-

Mobile Phase A: 0.1% TFA in ultrapure water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

-

Protocol:

-

Dissolve the crude Cyclo(Gly-Tyr) in a minimal amount of mobile phase A, with a small percentage of B if necessary.

-

Inject the sample onto the preparative C18 column.

-

Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 60% B over 30-40 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and 274 nm for the tyrosine chromophore).

-

Collect fractions corresponding to the major product peak.

-

Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

-

Analytical Characterization

The identity, purity, and structure of the final product must be confirmed.

Method 1: Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the synthesized peptide.

-

Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).[10]

-

Expected Result: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 221.22. Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which are more complex for cyclic peptides than linear ones as they require two initial bond cleavages to linearize the molecule before characteristic b- and y-ions can be formed.[11][12]

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and stereochemistry.

-

Techniques: ¹H NMR and ¹³C NMR spectroscopy.

-

Expected Result: The spectra will show characteristic chemical shifts for the protons and carbons of the glycine and tyrosine residues within the constrained diketopiperazine ring. For example, ¹H NMR spectra can confirm the presence of the tyrosine aromatic protons and the alpha-protons of both amino acid residues.[13]

Method 3: Analytical RP-HPLC

-

Purpose: To determine the final purity of the compound.

-

Protocol: Similar to the preparative method but on an analytical scale with a smaller column and lower flow rate.

-

Expected Result: A single, sharp peak indicates a high degree of purity (typically >98%).

Overall experimental workflow for Cyclo(Gly-Tyr).

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for Cyclo(Gly-Tyr) are not yet fully elucidated, extensive research on structurally similar cyclic dipeptides provides strong indications of its potential biological roles.

Known Activities of Related Cyclic Dipeptides

-

Anti-Quorum Sensing Activity: The closely related compound, Cyclo(L-Pro-L-Tyr), is a known inhibitor of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa.[14] It acts by competitively binding to the LasR transcriptional regulator, preventing the binding of the natural autoinducer (3OC12-HSL). This disrupts the expression of virulence factors and biofilm formation, which are controlled by the las and rhl QS systems.[14] Given the structural similarity, Cyclo(Gly-Tyr) is a strong candidate for investigation as a QS inhibitor.

-

Membrane Interaction: Cyclo(Pro-Tyr) has also been shown to disrupt the plasma membrane integrity of fungi and nematodes, inducing oxidative stress.[15] This suggests a broad mechanism of targeting eukaryotic cellular membranes that may also be relevant for Cyclo(Gly-Tyr).

-

Neuroactivity: Other CDPs, such as Cyclo(Gly-Pro), are known to be neuroactive. Cyclo(Gly-Pro) is a metabolite of insulin-like growth factor-1 (IGF-1) and can modulate IGF-1 signaling, suggesting potential roles in neuroprotection and cognitive function.[6][16]

Postulated Mechanism: Quorum Sensing Inhibition

Based on the strong evidence from Cyclo(Pro-Tyr), a plausible mechanism of action for Cyclo(Gly-Tyr) is the inhibition of bacterial communication. The diagram below illustrates this potential signaling pathway in P. aeruginosa.

Potential inhibition of P. aeruginosa quorum sensing by Cyclo(Gly-Tyr).

This guide provides a foundational understanding of Cyclo(Gly-Tyr) for scientific and developmental applications. The inherent stability and bioactivity profile of its structural class make it a compelling molecule for further investigation in antimicrobial and neuropharmacological research.

References

- 1. Cyclo(Gly-Tyr) Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5845-66-9 | CAS DataBase [m.chemicalbook.com]

- 4. xcessbio.com [xcessbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]

- 7. 3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione CAS#: 5845-66-9 [chemicalbook.com]

- 8. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline [mdpi.com]

Potential Biological Activities of Cyclo(Gly-Tyr): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gly-Tyr), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a compound of interest in biomedical research. Cyclic dipeptides are known for their enhanced stability and bioavailability compared to their linear counterparts, making them attractive candidates for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of Cyclo(Gly-Tyr) and structurally related cyclic dipeptides. The document summarizes key findings in the areas of anticancer, neuroprotective, antimicrobial, and enzyme inhibitory activities. Detailed experimental methodologies for foundational assays are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area. While research on Cyclo(Gly-Tyr) is ongoing, this guide consolidates the existing knowledge to serve as a valuable resource for the scientific community.

Introduction

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides, formed by the condensation of two amino acids. Their constrained cyclic structure confers remarkable stability against proteolytic degradation, a significant advantage for potential therapeutic agents. Found in a variety of natural sources, including fermented foods, beverages, and as metabolic byproducts of microorganisms, CDPs exhibit a wide range of biological activities. Cyclo(Gly-Tyr) is a simple CDP composed of glycine (B1666218) and tyrosine residues. While the body of research specifically focused on Cyclo(Gly-Tyr) is still developing, studies on closely related analogs provide a strong rationale for its investigation across several therapeutic areas. This guide will synthesize the available data on Cyclo(Gly-Tyr) and its congeners to provide a detailed technical overview of its potential biological functions.

Anticancer Activity

Several studies have highlighted the potential of cyclic dipeptides to inhibit the growth of various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) and interference with cell cycle progression. While specific IC50 values for Cyclo(Gly-Tyr) are not extensively reported in publicly available literature, data from structurally similar compounds, particularly those containing a tyrosine or a phenylalanine residue, suggest that this class of molecules possesses significant cytotoxic potential against cancer cells.

Table 1: Summary of Anticancer Activity of Related Cyclic Dipeptides

| Cyclic Dipeptide | Cancer Cell Line | IC50 Value | Reference |

| Cyclo(Phe-Pro) | HeLa (Cervical) | 2.92 ± 1.55 mM | [1] |

| Cyclo(Phe-Pro) | HT-29 (Colon) | 4.04 ± 1.15 mM | [1] |

| Cyclo(Phe-Pro) | MCF-7 (Breast) | 6.53 ± 1.26 mM | [1] |

| Longicalycinin A (cyclo(-Gly-Phe-Tyr-Pro-Phe)) | HepG2 (Liver) | Cytotoxic | [2] |

| Urukthapelstatin A | A549 (Lung) | 12 nM | [3] |

| Neamphamides B-D | A549, HeLa, LNCaP, PC3 | 91 to 230 nM | [4] |

| Patellin 6 | P388, A549, HT29, CV1 | ~2.08 µM | [4] |

Note: The data presented above is for cyclic dipeptides structurally related to Cyclo(Gly-Tyr). Further research is required to determine the specific IC50 values of Cyclo(Gly-Tyr) against a broad range of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[5]

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Cyclo(Gly-Tyr) stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of Cyclo(Gly-Tyr) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[6]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of Cyclo(Gly-Tyr) relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathways in Anticancer Activity

The anticancer activity of many compounds, including some cyclic dipeptides, is often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are two such critical pathways frequently dysregulated in cancer. While the direct effect of Cyclo(Gly-Tyr) on these pathways requires further investigation, it is hypothesized that it may exert its effects through their modulation.

2.2.1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[8] Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

2.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] Dysregulation of the MAPK pathway is also frequently observed in cancer.

Neuroprotective Activity

Cyclic dipeptides have shown promise as neuroprotective agents. For instance, Cyclo(Gly-Pro) has been investigated for its role in neuroprotection.[10] While specific studies on the neuroprotective effects of Cyclo(Gly-Tyr) are limited, its structural similarity to other neuroactive cyclic dipeptides suggests it may possess similar properties. Potential mechanisms of neuroprotection could involve the modulation of inflammatory pathways, reduction of oxidative stress, and inhibition of excitotoxicity.

Antimicrobial Activity

Cyclic peptides are a well-established class of antimicrobial agents. Their rigid structure can facilitate interaction with and disruption of microbial cell membranes. Studies on various cyclic dipeptides have demonstrated broad-spectrum activity against both bacteria and fungi.

Table 2: Summary of Antimicrobial Activity of Related Cyclic Dipeptides

| Cyclic Dipeptide | Microorganism | MIC (µg/mL) | Reference |

| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [11] |

| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [11] |

| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [11] |

| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [11] |

| Cyclo(Phe-Pro) & Cyclo(Trp-Pro) | Various Bacteria & Fungi | Broad Spectrum | [12] |

Note: The data presented is for cyclic dipeptides structurally related to Cyclo(Gly-Tyr). Further research is necessary to determine the specific MIC values of Cyclo(Gly-Tyr) against a range of pathogenic microorganisms.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]

Materials:

-

96-well microtiter plates (polypropylene plates are recommended for peptides to prevent binding)[14]

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Cyclo(Gly-Tyr) stock solution

-

Sterile saline or PBS

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[15]

-

Compound Dilution: Prepare a two-fold serial dilution of the Cyclo(Gly-Tyr) stock solution in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[15]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[16]

Enzyme Inhibition

Cyclic dipeptides have been investigated as inhibitors of various enzymes. Given the presence of a tyrosine residue, Cyclo(Gly-Tyr) is a potential candidate for the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

Tyrosinase Inhibition

Tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for their potential to treat hyperpigmentation disorders and for skin-lightening applications. While there is a lack of specific IC50 values for Cyclo(Gly-Tyr) as a tyrosinase inhibitor, a novel cyclopeptide, CHP-9, has been shown to inhibit tyrosinase.[17][18]

Table 3: Tyrosinase Inhibitory Activity of a Related Cyclopeptide

| Compound | Concentration | Tyrosinase Inhibition | Reference |

| CHP-9 | 1% | 28.57% | [17][18] |

Note: This data is for a different cyclopeptide and serves as an example of the potential for this class of molecules to inhibit tyrosinase. Further studies are needed to evaluate the tyrosinase inhibitory activity of Cyclo(Gly-Tyr).

Synthesis and Characterization

Cyclo(Gly-Tyr) can be synthesized through various methods, with solid-phase peptide synthesis (SPPS) followed by cyclization being a common approach.

General Synthesis and Purification Workflow

A general protocol involves the stepwise assembly of the linear dipeptide H-Gly-Tyr-OH on a solid support, followed by cleavage from the resin and subsequent cyclization in solution.[19] Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion and Future Directions

Cyclo(Gly-Tyr) represents a promising scaffold for the development of novel therapeutic agents. The existing literature on related cyclic dipeptides suggests potential applications in oncology, infectious diseases, and neurodegenerative disorders. However, a significant knowledge gap remains regarding the specific biological activities and mechanisms of action of Cyclo(Gly-Tyr) itself.

Future research should focus on:

-

Systematic Screening: Evaluating the cytotoxic effects of Cyclo(Gly-Tyr) against a diverse panel of cancer cell lines to determine its IC50 values.

-

Mechanistic Studies: Elucidating the precise signaling pathways modulated by Cyclo(Gly-Tyr) in cancer cells, neurons, and microbial pathogens.

-

Antimicrobial Spectrum: Determining the MIC of Cyclo(Gly-Tyr) against a broad range of clinically relevant bacteria and fungi.

-

In Vivo Studies: Progressing promising in vitro findings to preclinical animal models to assess efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Cyclo(Gly-Tyr) to optimize its biological activity and drug-like properties.

This in-depth technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of Cyclo(Gly-Tyr). The provided experimental protocols and pathway diagrams are intended to facilitate the design of future studies aimed at unlocking the full potential of this intriguing cyclic dipeptide.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Frontiers | Cancer Treatment by Caryophyllaceae-Type Cyclopeptides [frontiersin.org]

- 3. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Negative feedback loop in T-cell activation through MAPK-catalyzed threonine phosphorylation of LAT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US7232798B2 - Neuroprotection and neuroegenisis by administering cyclic prolyl glycine - Google Patents [patents.google.com]

- 11. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]

- 14. journals.asm.org [journals.asm.org]

- 15. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to Early Research on Cyclo(Gly-Tyr) and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Gly-Tyr), a simple cyclic dipeptide, belongs to the 2,5-diketopiperazine (DKP) class of compounds. These scaffolds are prevalent in nature and have garnered significant interest in medicinal chemistry due to their inherent structural rigidity, metabolic stability, and diverse biological activities. Early research into Cyclo(Gly-Tyr) and its analogs has unveiled a spectrum of potential therapeutic applications, ranging from neuroprotection and anticancer activity to cardiovascular effects. This technical guide provides a comprehensive overview of the foundational research on these compounds, focusing on their synthesis, biological evaluation, and structure-activity relationships. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways are presented to facilitate further investigation and drug development efforts in this promising area.

Data Presentation: Biological Activities of Cyclo(Gly-Tyr) and its Analogs

The following tables summarize the quantitative data from early research on the biological activities of Cyclo(Gly-Tyr) and its analogs.

Table 1: Anticancer Activity of Cyclo(Gly-Tyr) Analogs

| Compound | Cell Line | Activity | IC50 (µM) | Citation |

| Cyclo(Tyr-Cys) | HeLa | Growth Inhibition | - | |

| HT-29 | Growth Inhibition | - | ||

| MCF-7 | Growth Inhibition | - | ||

| Cyclo(Phe-Tyr) (cPT) | MCF-7 | 75.6% Growth Inhibition (at 2.5 mM) | - | [1] |

| HeLa | 73.4% Growth Inhibition (at 2.5 mM) | - | [1] | |

| HT-29 | 60.6% Growth Inhibition (at 2.5 mM) | - | [1] | |

| Iodinated Cyclo(L‐Tyr‐L‐Tyr) Analogs | HeLa, MCF-7, A431 | Cytotoxic Activity | Varies with iodination | [2] |

Table 2: Neuroprotective and Other Biological Activities

| Compound | Assay | Effect | Quantitative Data | Citation |

| Novel Diketopiperazines (DBT-containing) | In vitro traumatic injury model | Prevented neuronal death | Picomolar activity in preventing death by free radicals and calcium mobilization | [3] |

| Cyclo(Tyr-Tyr) (cTT) | µ-opioid receptor binding | Significant binding | IC50 = 0.82 µM | [1] |

| Cyclo(Phe-Tyr) (cPT) | µ-opioid receptor binding | Significant binding | IC50 = 69.7 µM | [1] |

| Cyclo(L-Pro-L-Tyr) | Anti-quorum sensing (P. aeruginosa) | Decreased pyocyanin (B1662382) production by 41% | at 1.8 mM | [4] |

| Anti-quorum sensing (P. aeruginosa) | Decreased protease activity by 20% | at 1.8 mM | [4] | |

| Anti-quorum sensing (P. aeruginosa) | Decreased elastase activity by 32% | at 1.8 mM | [4] |

Experimental Protocols

Synthesis of Cyclo(Gly-Tyr) and Analogs

The synthesis of Cyclo(Gly-Tyr) and its analogs can be achieved through both solution-phase and solid-phase methods.

1. Solution-Phase Synthesis of Glycyl-L-Tyrosine (Linear Precursor)

This method involves the reaction of L-tyrosine with chloroacetyl chloride to form an intermediate, which is then ammonolyzed.

-

Materials: L-Tyrosine, Chloroacetyl chloride, Sodium hydroxide (B78521), Toluene (B28343), Hydrochloric acid, Ammonia (B1221849) solution.

-

Procedure:

-

Dissolve L-Tyrosine in an aqueous solution of sodium hydroxide and toluene.

-

Cool the mixture to -5 to 0 °C.

-

Simultaneously add a solution of chloroacetyl chloride in toluene and an aqueous sodium hydroxide solution, maintaining the pH between 12 and 12.5 and the temperature below 5 °C.

-

Monitor the reaction by HPLC until the L-Tyrosine is consumed.

-

Separate the aqueous layer and adjust the pH to 2.5 with hydrochloric acid to precipitate N-chloroacetyl-L-tyrosine.

-

Isolate the intermediate by filtration.

-

For ammonolysis, react the N-chloroacetyl-L-tyrosine with concentrated ammonia water.

-

After the reaction is complete, evaporate excess ammonia under reduced pressure.

-

Recrystallize the crude product from water to obtain Glycyl-L-Tyrosine[5].

-

2. Solid-Phase Synthesis of Cyclic Dipeptides

Solid-phase synthesis offers a streamlined approach for the preparation of peptide libraries. A general procedure using Rink Amide resin is described below.

-

Materials: Rink Amide resin, Fmoc-protected amino acids (e.g., Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH), Coupling reagents (e.g., HCTU), DIPEA, Piperidine (B6355638) in DMF, TFA cleavage cocktail (TFA/TIS/H2O).

-

Procedure:

-

Swell the Rink Amide resin in DMF.

-

Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Couple the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) to the resin using a coupling agent like HCTU and a base such as DIPEA in NMP.

-

Wash the resin extensively with DMF and DCM.

-

Repeat the deprotection and coupling steps with the second amino acid (Fmoc-Gly-OH).

-

After the final coupling, remove the N-terminal Fmoc group.

-

On-resin cyclization is then performed to form the diketopiperazine ring.

-

Cleave the cyclic dipeptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail[6].

-

Biological Assays

1. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HT-29, MCF-7) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader[7].

2. In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neurons from a toxic insult.

-

Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

-

Induction of Neurotoxicity: Induce neuronal cell death using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or H2O2.

-

Compound Treatment: Co-incubate the neuronal cells with the neurotoxin and various concentrations of the test compound.

-

Assessment of Cell Viability: After the incubation period, assess cell viability using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium[8].

Mandatory Visualizations

Synthesis and Biological Evaluation Workflow

Caption: General workflow for the synthesis and biological evaluation of Cyclo(Gly-Tyr) and its analogs.

Putative Neuroprotective Signaling Pathway

References

- 1. peptide.com [peptide.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Synthesis and biological activity of novel neuroprotective diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

Cyclo(Gly-Tyr): A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gly-Tyr), a member of the 2,5-diketopiperazine (DKP) or cyclic dipeptide (CDP) class, represents a core structural motif found in a variety of natural products and synthetically derived compounds. First identified in the early 20th century as a product of peptide degradation, the broader class of DKPs has since been recognized for its diverse and significant biological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological functions of Cyclo(Gly-Tyr) and related tyrosine-containing cyclic dipeptides. It aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development by detailing experimental protocols, summarizing quantitative bioactivity data, and illustrating key molecular pathways.

Discovery and History

The journey of Cyclo(Gly-Tyr) is intrinsically linked to the broader history of 2,5-diketopiperazines (DKPs). These cyclic dipeptides were initially discovered in the late 19th and early 20th centuries, often as byproducts of protein degradation or peptide synthesis.[1][2] Once considered mere chemical artifacts, DKPs are now understood to be a significant class of bioactive molecules produced by a wide array of organisms, from bacteria and fungi to plants and animals.[2][3]

While a singular, seminal paper detailing the initial discovery of Cyclo(Gly-Tyr) is not readily apparent in historical literature, its existence was implicitly understood from the early studies of peptide chemistry. The synthesis of its linear precursor, Glycyl-L-tyrosine, has been documented in various chemical contexts.[4][5][6] The propensity of dipeptide esters to cyclize under thermal conditions made the formation of Cyclo(Gly-Tyr) a predictable and achievable chemical transformation.[2]

The modern era of research has seen a resurgence of interest in CDPs, including Cyclo(Gly-Tyr), driven by advancements in analytical techniques that have facilitated their isolation from natural sources and the exploration of their diverse biological roles.[3][7]

Physicochemical Properties

Cyclo(Gly-Tyr) is a heterocyclic compound with the systematic IUPAC name (3S)-3-(4-hydroxybenzyl)piperazine-2,5-dione. Its structure is characterized by a central six-membered diketopiperazine ring formed from the condensation of glycine (B1666218) and tyrosine residues.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [8] |

| Molecular Weight | 220.23 g/mol | [8] |

| CAS Number | 5845-66-9 | [8] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents and aqueous solutions |

Synthesis and Characterization

The synthesis of Cyclo(Gly-Tyr) can be achieved through several established methods for cyclic dipeptide formation, primarily involving the cyclization of a linear dipeptide precursor. Both solution-phase and solid-phase synthesis strategies are applicable.

Experimental Protocol: Solution-Phase Synthesis of Cyclo(Gly-Tyr)

This protocol outlines a general procedure for the synthesis of Cyclo(Gly-Tyr) from its linear dipeptide precursor, Gly-Tyr.

Materials:

-

Glycyl-L-tyrosine (Gly-Tyr)

-

Methanol (B129727) (MeOH)

-

Thionyl chloride (SOCl₂) or other esterification reagent

-

High-boiling point solvent (e.g., toluene, xylene)

-

Inert gas (e.g., nitrogen, argon)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol, dichloromethane)

Procedure:

-

Esterification of the C-terminus:

-

Suspend Gly-Tyr in anhydrous methanol under an inert atmosphere.

-

Cool the suspension to 0°C.

-

Slowly add thionyl chloride dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to obtain the crude Gly-Tyr methyl ester hydrochloride.

-

-

Cyclization:

-

Dissolve the crude Gly-Tyr methyl ester hydrochloride in a high-boiling point solvent such as toluene.

-

Reflux the solution for 12-24 hours. The cyclization is driven by the intramolecular aminolysis of the methyl ester by the N-terminal amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Purification:

-

After completion of the reaction, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude Cyclo(Gly-Tyr) by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Collect the fractions containing the purified product and evaporate the solvent.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized Cyclo(Gly-Tyr) using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

-

Experimental Workflow: Synthesis and Purification

Biological Activities and Signaling Pathways

Cyclic dipeptides containing tyrosine residues have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and neuromodulatory effects. While specific quantitative data for Cyclo(Gly-Tyr) is limited in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Quantitative Bioactivity of Tyrosine-Containing Cyclic Dipeptides

| Compound | Biological Activity | Assay | Quantitative Data | Reference |

| Cyclo(Tyr-Pro-Phe-Gly) | Cytotoxicity | MTT assay against HepG2 cells | IC₅₀ = 38.2 µM | [9] |

| Cyclo(Tyr-Pro-Phe-Gly) | Cytotoxicity | MTT assay against HeLa cells | IC₅₀ = 46.1 µM | [9] |

| H-Tyr-c[D-Lys-Phe-Tyr-Gly] | μ-Opioid Receptor Agonist | Radioligand binding assay | Kᵢ = 0.99 nM | [10] |

| H-Tyr-c[D-Lys-Phe-Tyr-Gly] | μ-Opioid Receptor Agonist | Functional assay | EC₅₀ = 2.3 nM | [10] |

Potential Signaling Pathways

Based on studies of similar cyclic dipeptides, Cyclo(Gly-Tyr) may modulate several key cellular signaling pathways. One of the most studied areas for cyclic dipeptides is their role in bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor expression.[11][12]

Quorum Sensing Inhibition:

Cyclic dipeptides, particularly those containing proline and an aromatic residue like tyrosine, have been shown to act as inhibitors of the LasR receptor in Pseudomonas aeruginosa, a key regulator of the QS system.[12] By binding to LasR, these compounds can disrupt the QS signaling cascade, leading to a reduction in the production of virulence factors and biofilm formation.[11]

Other Potential Activities:

The structural similarity of Cyclo(Gly-Tyr) to endogenous neuropeptides suggests potential activity in the central nervous system. Further research is warranted to explore its effects on neurotransmitter receptors and signaling pathways.

Conclusion and Future Directions

Cyclo(Gly-Tyr) represents a simple yet intriguing cyclic dipeptide with a rich history rooted in the fundamentals of peptide chemistry. While the broader class of 2,5-diketopiperazines has been extensively studied, a detailed and specific body of research focused solely on Cyclo(Gly-Tyr) is still emerging. The available data on related compounds suggest its potential as a modulator of bacterial communication and possibly other biological processes.

Future research should focus on:

-